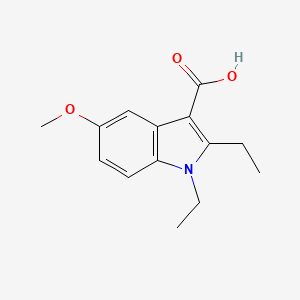

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H17NO3 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

1,2-diethyl-5-methoxyindole-3-carboxylic acid |

InChI |

InChI=1S/C14H17NO3/c1-4-11-13(14(16)17)10-8-9(18-3)6-7-12(10)15(11)5-2/h6-8H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

GDVNDJCKTMLFMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(N1CC)C=CC(=C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation and Methoxylation

Introduction of ethyl groups at positions 1 and 2 can be achieved by controlled alkylation reactions using ethyl halides or ethylating agents under basic conditions, ensuring regioselectivity to avoid over-alkylation or side reactions.

The 5-methoxy substituent is typically introduced via electrophilic aromatic substitution or via methoxylation of a hydroxyl precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Carboxylation at Position 3

The carboxylic acid group at position 3 is commonly introduced by direct carboxylation of the indole ring or through functional group transformations of ester intermediates.

Hydrolysis of esters such as ethyl or methyl esters of indole-3-carboxylates under alkaline or acidic conditions yields the corresponding carboxylic acid.

Specific Preparation Methods Relevant to 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic Acid

Esterification and Hydrolysis Route

A representative method involves synthesizing the ethyl ester of the indole-3-carboxylic acid derivative followed by hydrolysis to the acid:

Starting from a 5-methoxyindole derivative, ethyl groups are introduced at positions 1 and 2 via alkylation.

The 3-position is esterified to form the ethyl ester derivative (e.g., 1,2-diethyl-5-methoxy-3-(ethoxycarbonyl)indole).

Hydrolysis of the ester using sodium hydroxide solution (10%) in a mixed solvent system such as dioxane-water at ambient temperature leads to the corresponding carboxylic acid.

The reaction mixture is then acidified to precipitate the carboxylic acid, which is filtered, washed, and dried to obtain the pure acid product.

This approach is supported by analogous procedures for related indole derivatives, where NaOH hydrolysis of ethyl esters yields high-purity indole-3-carboxylic acids with yields exceeding 90%.

Methylation and Alkoxide-Mediated Reactions

Methylation of hydroxyl groups or nitrogen atoms on indole rings can be performed using methylating agents like dimethyl sulfate in polar solvents.

Alkoxide bases, such as sodium or potassium alkoxides generated in situ from alkali metals and lower alkanols, facilitate selective methylation or alkylation.

The use of alkaline earth metal oxides or alkoxides as bases in polar solvents can improve yield and reduce side-products during methylation or alkylation steps.

Catalytic Decarboxylative Coupling

Gold(III)-catalyzed decarboxylative coupling reactions have been developed for functionalizing indole-3-carboxylic acids with benzylic alcohols in aqueous media.

This method allows for efficient C3-substitution, potentially enabling the introduction of benzyl or alkyl groups at the 3-position by decarboxylation of the acid.

The reaction proceeds under mild conditions without the need for bases or additives, producing water and carbon dioxide as byproducts.

Although this method is more commonly applied to benzylation, it demonstrates the versatility of catalytic decarboxylation in indole functionalization and could be adapted for ethyl substituents.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation at N1 and C2 | Ethyl halides, base (e.g., NaH), polar solvent | 80-95 | Regioselectivity critical |

| Methoxylation at C5 | Dimethyl sulfate, NaOH, dioxane-water | 90-94 | Dropwise addition, ambient temperature |

| Esterification at C3 | Ethyl chloroformate or esterification agents | 85-90 | Protecting groups may be required |

| Hydrolysis of ester to acid | NaOH (10%), dioxane-water, room temperature | 90-95 | Acidification to pH ~4 to precipitate acid |

| Catalytic decarboxylative substitution | Au(III) catalyst, benzylic alcohol, water | 50-93 | Mild conditions, base-free, green chemistry |

Extensive Research Discoveries and Notes

The use of alkaline earth metal oxides and alkoxides as bases in methylation and alkylation reactions provides safer, more efficient processes with fewer side-products compared to alkali metal alkoxides.

Hydrolysis of ethyl esters of indole derivatives under mild alkaline conditions is a robust method to obtain indole-3-carboxylic acids with high purity and yield.

Catalytic decarboxylation methods expand the toolbox for C3-functionalization of indole carboxylic acids, offering environmentally friendly alternatives to traditional synthetic routes.

Control of pH during isolation and purification steps is critical to maximize yield and purity of the acid form.

Reaction monitoring by high-performance liquid chromatography ensures product purity, with typical purities exceeding 99% after purification.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the study of biological pathways and interactions, particularly those involving indole derivatives.

Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

a) Ethyl 5-Methoxyindole-2-carboxylate

- Structure : Methoxy group at position 5, ethyl ester at position 2.

- Key Differences : The absence of diethyl groups at positions 1 and 2 and the esterification of the carboxylic acid group (position 3 vs. 2) reduce polarity and increase lipophilicity compared to the target compound. This impacts solubility and bioavailability .

b) 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Chloro substituent at position 7, methyl group at position 3, carboxylic acid at position 2.

- However, the methyl group at position 3 and altered substituent positions may reduce steric hindrance compared to the diethyl groups in the target compound .

c) 1-Methyl-1H-indole-5-carboxylic Acid

- Structure : Methyl group at position 1, carboxylic acid at position 3.

- Key Differences : The lack of a methoxy group and diethyl substituents results in lower molecular weight (175.18 g/mol vs. ~263.3 g/mol for the target compound) and altered electronic properties, affecting binding affinity in pharmacological contexts .

d) 7-Methoxy-1H-indole-3-carboxylic Acid

- Structure : Methoxy group at position 7, carboxylic acid at position 3.

- Key Differences : The positional isomerism of the methoxy group (7 vs. 5) and absence of alkyl groups at positions 1 and 2 lead to distinct solubility profiles and reactivity patterns .

Biological Activity

1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and antimicrobial properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C13H17NO3

Molecular Weight: 235.29 g/mol

IUPAC Name: this compound

CAS Number: Not specified in the sources reviewed.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may act as a ligand, modulating the activity of these targets, which can lead to significant biological effects such as:

- Neuroprotection: The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity: It exhibits antibacterial properties against certain strains of bacteria.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including this compound. Research indicates that derivatives of indole compounds can effectively reduce oxidative stress in neuronal cells. For instance:

- Cell Line Studies: Compounds similar to this compound demonstrated significant protection against H₂O₂-induced neurotoxicity in SH-SY5Y cells, a human neuroblastoma cell line .

- Mechanisms: These compounds inhibit lipid peroxidation and modulate antioxidant enzyme levels, contributing to their protective effects against neurodegenerative conditions .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 μg/mL |

| Escherichia coli | Not active |

| Candida albicans | Moderate activity |

Studies indicate that similar indole derivatives exhibit significant antibacterial effects against MRSA and other pathogens . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have explored the efficacy of indole derivatives in clinical settings:

- Neuroprotective Study: In a model of Parkinson's disease, derivatives showed a reduction in neuroinflammation and improved motor function in animal models .

- Antimicrobial Efficacy: A study demonstrated that indole derivatives could inhibit the growth of MRSA strains effectively, suggesting their potential as therapeutic agents against resistant infections .

Research Findings

The following key findings summarize the biological activities associated with this compound:

Q & A

Q. What established synthetic methodologies are used to prepare 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, starting with formylation or alkylation of indole precursors. For example, and describe condensation of 3-formyl-indole derivatives with thiazolone reagents under reflux in acetic acid with sodium acetate (1.1:1 molar ratio) to form fused heterocycles . To introduce diethyl and methoxy groups, alkylation (e.g., ethyl bromide) and etherification (e.g., methyl iodide with deprotection) steps are employed. Optimization includes:

- Temperature control (reflux at 110–120°C for 3–5 hours).

- Stoichiometric adjustments (excess alkylating agents to prevent incomplete substitution).

- Purification via recrystallization from acetic acid/water (yields >70%) .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation, and how are data interpreted?

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., diethyl N–CH₂CH₃ protons at δ 1.2–1.5 ppm, methoxy at δ 3.8–4.0 ppm) and carboxylic acid protons (broad peak at δ 10–12 ppm).

- HRMS : Verifies molecular mass (e.g., calculated [M+H]⁺ for C₁₄H₁₇NO₃: 263.1157).

- Single-crystal X-ray diffraction : Resolves spatial arrangement using SHELXL ( ). Refinement with R-factors <0.05 ensures accuracy, as seen in analogous indole structures ( ) .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on reactivity, and what challenges arise with diethyl groups?

Density Functional Theory (DFT) simulations assess electronic effects (e.g., methoxy’s electron-donating nature) and steric hindrance from diethyl groups. Challenges include:

Q. What analytical strategies resolve discrepancies in NMR data between synthetic batches?

Contradictions may arise from regioisomers or residual solvents. Steps include:

Q. How can crystallographic data resolve ambiguities in diethyl group orientation?

Single-crystal studies using SHELXL ( ) refine torsional angles and occupancy ratios. For example:

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Flow chemistry : Enhances heat/mass transfer for exothermic alkylation steps.

- Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to accelerate etherification.

- Recrystallization gradients : Sequential solvent systems (e.g., ethanol → hexane) remove hydrophobic byproducts. highlights acetic acid as a reaction medium for improved solubility and yield .

Methodological Notes

- Synthesis : Prioritize stepwise functionalization to avoid competing reactions (e.g., alkylate before introducing acid groups) .

- Characterization : Cross-validate NMR assignments with DEPT-135 and NOESY for stereochemical clarity.

- Data Contradictions : Use PXRD to differentiate polymorphs if solubility or melting points vary unexpectedly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.